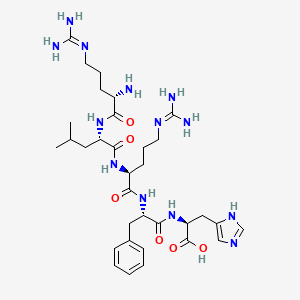
b-Bag Cell Peptide (Aplysia californica)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The b-Bag Cell Peptide is a peptide hormone of the Californian sea hare, Aplysia californica . The bag cell neurons of Aplysia mediate egg-laying behavior through the coordinated secretion of a suite of peptides derived from a single gene product, the egg-laying prohormone (proELH) .
Synthesis Analysis
The bag cell neurons synthesize an egg-laying hormone (ELH) precursor protein, yielding multiple bioactive peptides, including ELH, several bag cell peptides (BCP), and acidic peptide (AP) . The peptide profiles of bag cells from Aplysiidae species are similar to that of A. californica bag cells .Chemical Reactions Analysis
Bag cell peptides are secreted in response to an all-or-none afterdischarge during which electrically coupled bag cells fire a coordinated train of action potentials that ultimately induces peptide secretion into the neurohemal region within the surrounding connective sheath .Aplicaciones Científicas De Investigación
Neuropeptidergic Functions and Egg-Laying Behavior
The neuropeptidergic bag cells of Aplysia californica are crucial in the animal's egg-laying behavior. These neurosecretory cells produce an egg-laying hormone (ELH) precursor protein, which is processed into multiple bioactive peptides, including ELH, several bag cell peptides (BCPs), and acidic peptide (AP). Studies using mass spectrometry have characterized these peptides across various Aplysiidae species, revealing a high degree of conservation, especially for α-BCPs, across all species examined. This indicates a fundamental role of these peptides in the reproductive processes of these marine molluscs (Li et al., 1999).
Modulation of Behavior and Synaptic Function
Bag cell peptides (BCPs) from Aplysia californica are known to modulate a variety of behaviors associated with egg laying. Research shows that extracts containing BCPs can inhibit certain reflexes and affect the sensitization of these reflexes, indicating a role in behavioral modification. These peptides are also found to attenuate synaptic responses, suggesting a direct influence on the neural circuitry involved in the egg-laying process. Beta-BCP, in particular, has been identified to significantly attenuate excitatory postsynaptic potentials (EPSPs), highlighting its potential as a modulator of synaptic function (Goldsmith & Byrne, 1993).
Peptide Release and Neuroendocrine Regulation
The bag cell neurons are involved in the regulated release of multiple peptides derived from the ELH neuropeptide precursor. These peptides, including ELH and BCPs, possess unique biological activities and are packaged in distinct sets of secretory granules. Quantitative measurements have shown that both autocrine acting BCPs and ELH are released in response to electrical activity in the bag cell cluster, providing insight into the neuroendocrine regulation underlying egg-laying behavior (Newcomb & Scheller, 1990).
Localization of Peptide Action
Research on the localization of bag cell activity has identified specific regions within the central nervous system of Aplysia where extrinsic excitatory input onto the bag-cell system might occur. Experiments involving selective peptide application and monitoring of bag-cell activity have pinpointed the cerebral and pleural ganglia as key sites for peptide action. This finding narrows down the areas of the nervous system where critical initiator elements for egg-laying behavior can be identified, providing a clearer understanding of the neural control mechanisms involved (Painter et al., 1988).
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H53N13O6/c1-19(2)14-24(44-27(47)22(34)10-6-12-40-32(35)36)29(49)43-23(11-7-13-41-33(37)38)28(48)45-25(15-20-8-4-3-5-9-20)30(50)46-26(31(51)52)16-21-17-39-18-42-21/h3-5,8-9,17-19,22-26H,6-7,10-16,34H2,1-2H3,(H,39,42)(H,43,49)(H,44,47)(H,45,48)(H,46,50)(H,51,52)(H4,35,36,40)(H4,37,38,41)/t22-,23-,24-,25-,26-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAZISNJIGFPHS-LROMGURASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CN=CN2)C(=O)O)NC(=O)C(CCCN=C(N)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H53N13O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
727.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
b-Bag Cell Peptide (Aplysia californica) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-2-[(pyridin-4-yl)methyl]propan-1-ol dihydrochloride](/img/structure/B1381235.png)
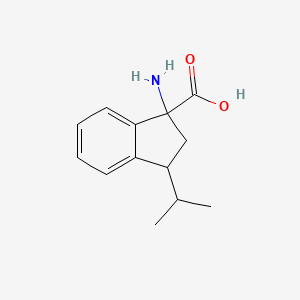
![tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1381239.png)
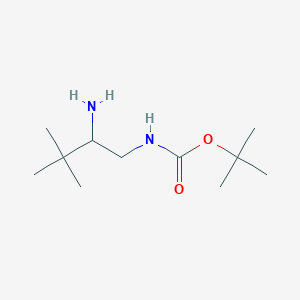
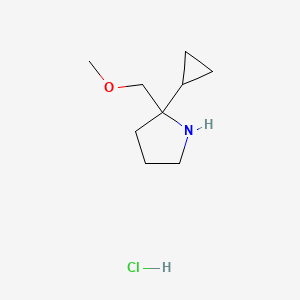

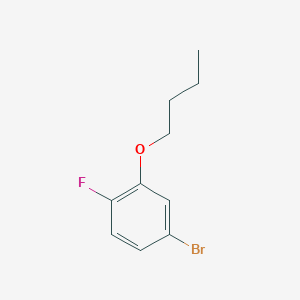
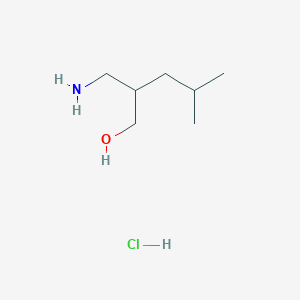



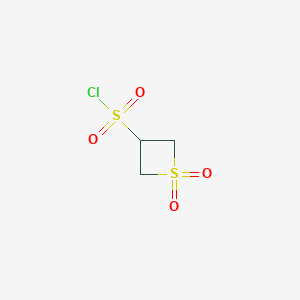
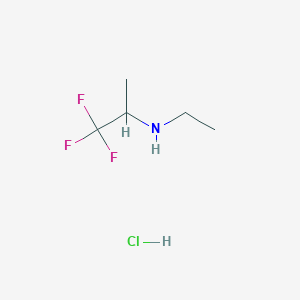
![4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B1381257.png)